Eudalene: A Comprehensive Physicochemical Profile for Researchers
Eudalene: A Comprehensive Physicochemical Profile for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
Eudalene (1-methyl-7-isopropylnaphthalene) is a bicyclic aromatic hydrocarbon. As a derivative of naphthalene, its physicochemical properties are of significant interest in various fields of chemical research, including organic synthesis and medicinal chemistry. This document provides a detailed overview of the known physicochemical properties of Eudalene, outlines experimental methodologies for their determination, and presents a logical workflow for its characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of Eudalene are summarized in the table below. These values have been compiled from various chemical databases and literature sources. It is important to note that some of these properties are estimated and should be verified experimentally for critical applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₆ | [1][2] |
| Molecular Weight | 184.28 g/mol | [1][2] |
| IUPAC Name | 1-methyl-7-propan-2-ylnaphthalene | [] |
| CAS Number | 490-65-3 | [2] |
| Boiling Point | 284.18 °C at 760 mmHg (estimated) | [4][5] |
| Melting Point | Not available in cited literature | |
| Density | 0.97 g/cm³ (estimated) | [] |
| Water Solubility | 2.008 mg/L at 25 °C (estimated) | [4][5] |
| logP (o/w) | 5.310 (estimated) | [4][5] |
| Vapor Pressure | 0.005000 mmHg at 25 °C (estimated) | [4][5] |
| Flash Point | 125.80 °C (estimated) | [4][5] |
| Appearance | Not specified (likely a liquid or low-melting solid at room temperature) |
Spectral Data
Detailed spectral analyses are crucial for the structural confirmation and purity assessment of Eudalene.
Mass Spectrometry (MS)
The mass spectrum of Eudalene provides information about its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for Eudalene (Naphthalene, 1-methyl-7-(1-methylethyl)-).[6] The molecular ion peak ([M]⁺) would be expected at m/z 184, corresponding to its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of Eudalene is expected to show characteristic signals for aromatic protons in the range of 6.5-8.0 δ.[7] The methyl and isopropyl protons will appear in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons between 110 and 140 δ.[8] The carbons of the methyl and isopropyl groups will resonate at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of Eudalene, as an aromatic hydrocarbon, is expected to exhibit the following characteristic absorption bands:
-
C-H stretching (aromatic): 3100-3000 cm⁻¹[9]
-
C-H stretching (aliphatic): Below 3000 cm⁻¹[9]
-
C=C stretching (aromatic ring): 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹[9]
-
C-H out-of-plane bending: 900-675 cm⁻¹, the pattern of which can be indicative of the substitution on the naphthalene ring.[9]
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of key physicochemical properties of Eudalene.
Determination of Melting Point
A precise melting point is a key indicator of purity for solid compounds.[10]
Apparatus:
Procedure:
-
Ensure the Eudalene sample is crystalline. If it is a liquid at room temperature, this method is not applicable.
-
Load a small amount of the finely powdered Eudalene into a capillary tube to a height of 2-3 mm.[12]
-
Place the capillary tube into the heating block of the melting point apparatus.[10]
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point.[11]
Spectroscopic Analysis
1. NMR Spectroscopy Sample Preparation
Materials:
-
Eudalene sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[13]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)[14]
-
NMR tube (5 mm diameter)[15]
-
Pipette and filter plug (glass wool)[14]
Procedure:
-
Dissolve the appropriate amount of Eudalene in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[16]
-
Filter the solution through a pipette with a glass wool plug directly into the clean NMR tube to remove any particulate matter.[14]
-
Cap the NMR tube and carefully label it.
-
The sample is now ready for analysis in an NMR spectrometer.
2. IR Spectroscopy Sample Preparation (for liquid Eudalene)
Materials:
-
Eudalene sample
-
Salt plates (e.g., KBr, NaCl)
-
Pipette
Procedure:
-
Place a small drop of liquid Eudalene onto the center of a clean, dry salt plate.
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Place the sandwiched plates into the sample holder of the IR spectrometer for analysis.
3. Mass Spectrometry
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
Procedure:
-
Introduce a small amount of the Eudalene sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
The sample is vaporized and then ionized.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
-
The resulting mass spectrum is recorded and analyzed.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized or isolated sample of Eudalene.
Caption: Workflow for the Physicochemical Characterization of Eudalene.
References
- 1. Eudalene, picrate | C20H19N3O7 | CID 245060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 4. eudalene, 490-65-3 [thegoodscentscompany.com]
- 5. eudalene, 490-65-3 [perflavory.com]
- 6. Naphthalene, 1-methyl-7-(1-methylethyl)- [webbook.nist.gov]
- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. alnoor.edu.iq [alnoor.edu.iq]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. NMR Sample Preparation [nmr.chem.umn.edu]
- 15. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]
- 16. organomation.com [organomation.com]
